(4Z)-4-[(benzylamino)methylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(Z)-1-(BENZYLAMINO)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE is a pyrazolone derivative Pyrazolones are a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(BENZYLAMINO)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE typically involves the condensation of benzylamine with an appropriate pyrazolone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature regulation to ensure the formation of the desired Z-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(BENZYLAMINO)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
4-[(Z)-1-(BENZYLAMINO)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(BENZYLAMINO)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: These compounds share a similar nitrogen-containing ring structure and are known for their diverse biological activities.
Pyrazolones: Other pyrazolone derivatives may have different substituents but share the core pyrazolone structure.
Uniqueness
4-[(Z)-1-(BENZYLAMINO)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its Z-isomer configuration also contributes to its uniqueness, affecting its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C19H19N3O |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-(benzyliminomethyl)-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H19N3O/c1-14-8-10-17(11-9-14)22-19(23)18(15(2)21-22)13-20-12-16-6-4-3-5-7-16/h3-11,13,21H,12H2,1-2H3 |
InChI Key |
URDNNVBMAJZNMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NCC3=CC=CC=C3 |
Origin of Product |
United States |
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